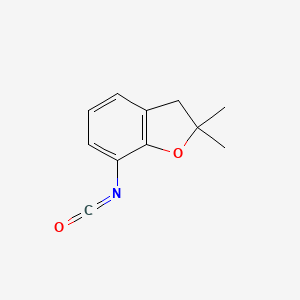

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate

Description

Chemical Identity and Structural Characterization

Nomenclature and Identification Parameters

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate possesses well-defined chemical identification parameters that establish its unique molecular identity. The compound is officially registered under Chemical Abstracts Service Registry Number 87254-55-5, providing a definitive identifier for database searches and regulatory documentation. The molecular formula C₁₁H₁₁NO₂ indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 189.21 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 7-isocyanato-2,2-dimethyl-3H-1-benzofuran, reflecting the systematic naming conventions for heterocyclic compounds with functional group substituents. Alternative nomenclature includes 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate and 7-isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran, demonstrating the various acceptable naming approaches for this structure.

The compound's chemical identity is further established through its Simplified Molecular Input Line Entry System representation: CC1(CC2=C(O1)C(=CC=C2)N=C=O)C. The International Chemical Identifier Key JTJCJMYVKXVWIJ-UHFFFAOYSA-N provides a unique computational identifier for database management and cross-referencing. The PubChem Compound Identifier 18525712 enables direct access to comprehensive chemical information within the National Center for Biotechnology Information database system.

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 87254-55-5 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| International Union of Pure and Applied Chemistry Name | 7-isocyanato-2,2-dimethyl-3H-1-benzofuran |

| Simplified Molecular Input Line Entry System | CC1(CC2=C(O1)C(=CC=C2)N=C=O)C |

| International Chemical Identifier Key | JTJCJMYVKXVWIJ-UHFFFAOYSA-N |

| PubChem Compound Identifier | 18525712 |

| Molecular Design Limited Number | MFCD09025825 |

Molecular Structure and Conformational Analysis

The molecular architecture of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate consists of a benzofuran core structure modified with geminal dimethyl substituents and an isocyanate functional group. The benzofuran framework comprises a fused benzene-furan ring system, where the furan ring adopts a partially saturated dihydro configuration. The two methyl groups are positioned at the 2-carbon of the furan ring, creating a quaternary carbon center that introduces significant steric bulk into the molecular structure.

The isocyanate functional group (-N=C=O) is attached to the 7-position of the benzofuran system, placing it on the benzene portion of the fused ring structure. This positioning creates a linear arrangement of the nitrogen-carbon-oxygen atoms characteristic of isocyanate groups, with typical bond angles approaching 180 degrees. The electronic structure of the isocyanate group features cumulative double bonds that contribute to the compound's reactivity profile and spectroscopic characteristics.

Conformational analysis reveals that the saturated portion of the benzofuran ring system can adopt envelope conformations, with the quaternary carbon bearing the dimethyl groups potentially serving as the envelope flap. The presence of the geminal dimethyl substituents restricts conformational flexibility around the saturated ring portion while providing steric protection to the oxygen atom of the furan ring. The aromatic benzene portion maintains planar geometry consistent with aromatic systems.

The three-dimensional structure demonstrates that the isocyanate group extends outward from the benzofuran plane, creating potential sites for intermolecular interactions. The linear geometry of the isocyanate functional group allows for effective orbital overlap in potential reactions with nucleophiles. The overall molecular geometry reflects a balance between the planar aromatic system and the three-dimensional character introduced by the saturated ring portion and substituents.

Crystallographic Data and Solid-State Properties

Limited crystallographic data is available for 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate in the current literature, though computational predictions provide insight into its solid-state characteristics. The predicted density of 1.14 ± 0.1 grams per cubic centimeter suggests a moderately dense organic solid, consistent with the molecular weight and estimated molecular volume. This density value falls within the typical range for organic compounds containing heterocyclic aromatic systems with functional group substituents.

The predicted boiling point of 283.3 ± 29.0 degrees Celsius indicates significant intermolecular forces operating in the liquid state. This relatively high boiling point for a compound of this molecular weight suggests the presence of dipole-dipole interactions arising from the polar isocyanate functional group and the oxygen atom within the furan ring system. The uncertainty range reflects the computational nature of this prediction and the complexity of accurately modeling intermolecular interactions for compounds containing reactive functional groups.

Solid-state packaging and storage recommendations indicate that the compound is typically handled in amber glass bottles, suggesting photosensitivity that may affect crystal stability. The preference for amber glass containers implies that ultraviolet radiation could potentially affect the solid-state structure or induce unwanted chemical transformations. Commercial availability in crystalline form with 97% purity indicates that the compound can be isolated and purified to high standards suitable for research applications.

| Property | Value | Method |

|---|---|---|

| Predicted Density | 1.14 ± 0.1 g/cm³ | Computational |

| Predicted Boiling Point | 283.3 ± 29.0 °C | Computational |

| Commercial Purity | 97% | Analytical |

| Storage Container | Amber Glass | Standard Practice |

| Physical State | Crystalline Solid | Observed |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate through analysis of proton and carbon environments. The geminal dimethyl groups at the 2-position of the benzofuran ring system appear as characteristic singlets in proton nuclear magnetic resonance spectra, typically observed in the aliphatic region around 1.5-1.7 parts per million. These methyl groups are magnetically equivalent due to rapid rotation around the carbon-carbon bond, resulting in a sharp singlet integration for six protons.

The methylene protons at the 3-position of the dihydrobenzofuran ring exhibit characteristic chemical shifts influenced by their proximity to both the aromatic system and the furan oxygen atom. These protons typically appear as a singlet around 3.0-3.5 parts per million, with the exact chemical shift depending on the electronic environment created by the fused ring system. The integration pattern reflects the two equivalent protons at this position.

Aromatic proton signals in the benzene portion of the benzofuran system demonstrate typical downfield chemical shifts in the 7.0-8.0 parts per million region. The substitution pattern and electronic effects of the isocyanate group influence the exact chemical shifts and coupling patterns observed for these aromatic protons. The isocyanate functional group itself does not contribute directly observable proton signals but influences the electronic environment of nearby protons through inductive and resonance effects.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments corresponding to the various structural elements within the molecule. The carbonyl carbon of the isocyanate group typically appears significantly downfield, often around 120-130 parts per million, reflecting the electron-deficient nature of this carbon center. Aromatic carbons appear in their characteristic range of 110-160 parts per million, while aliphatic carbons from the methyl groups and methylene bridge appear upfield around 20-50 parts per million.

Infrared Spectroscopy

Infrared spectroscopy provides characteristic fingerprint information for 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate, particularly through identification of the isocyanate functional group. The isocyanate group exhibits a distinctive asymmetric stretching vibration typically observed around 2260-2270 wavenumbers, representing one of the most diagnostic peaks for isocyanate-containing compounds. This absorption appears as a strong, sharp band that serves as a primary identification feature for the compound.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, characteristic of aromatic systems. These peaks are typically of medium intensity and may overlap with aliphatic carbon-hydrogen stretching vibrations from the methyl and methylene groups. The benzofuran ring system contributes additional aromatic carbon-carbon stretching vibrations in the 1450-1650 wavenumber region, providing structural confirmation of the aromatic framework.

Aliphatic carbon-hydrogen stretching and bending vibrations from the geminal dimethyl groups and the methylene bridge contribute to absorption patterns in the 2800-3000 wavenumber region for stretching modes and 1350-1450 wavenumber region for bending modes. The furan oxygen contributes to the overall vibrational fingerprint through its influence on ring stretching modes, typically observed in the 1000-1300 wavenumber region. The combination of these characteristic absorptions creates a unique infrared spectrum that enables definitive identification of the compound.

The carbonyl character of the isocyanate group may contribute additional absorption features related to the carbon-oxygen double bond component of the cumulative double bond system. These absorptions, combined with the nitrogen-carbon double bond character, create the characteristic isocyanate stretching frequency that serves as the primary diagnostic tool for infrared identification of this compound class.

Mass Spectrometry

Mass spectrometry analysis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 189, corresponding to the intact molecular structure with preservation of all atoms. The isotope pattern associated with this molecular ion reflects the natural abundance of carbon-13 and nitrogen-15 isotopes, creating a characteristic isotopic distribution that supports molecular formula confirmation.

Fragmentation patterns in mass spectrometry reveal information about the structural stability and preferred cleavage sites within the molecule. The isocyanate functional group represents a potential site for fragmentation, with loss of carbon monoxide (mass 28) being a common fragmentation pathway for isocyanate-containing compounds. This fragmentation would produce a fragment ion at mass-to-charge ratio 161, corresponding to the remaining portion of the molecule after carbon monoxide loss.

The benzofuran ring system may undergo various fragmentation pathways, including loss of the dimethyl substituents through alpha-cleavage processes. Sequential loss of methyl radicals (mass 15 each) could produce fragment ions at mass-to-charge ratios 174 and 159, providing additional structural confirmation. The aromatic portion of the molecule typically demonstrates stability under standard mass spectrometry conditions, often appearing as a base peak or significant fragment in the mass spectrum.

Tandem mass spectrometry techniques enable detailed fragmentation studies that can confirm the connectivity and substitution patterns within the molecule. The combination of molecular ion confirmation and characteristic fragmentation patterns provides definitive identification capabilities for this compound in complex mixtures or synthetic reaction monitoring applications.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate reflects the electronic transitions associated with the aromatic benzofuran system and the isocyanate chromophore. The benzofuran core structure contributes characteristic absorption bands in the ultraviolet region, typically around 250-300 nanometers, corresponding to pi-to-pi-star transitions within the aromatic system. These transitions reflect the extended conjugation present in the fused ring system and provide information about the electronic structure of the aromatic framework.

The isocyanate functional group contributes additional electronic transitions that may extend the overall absorption profile of the compound. The cumulative double bond system within the isocyanate group can participate in electronic transitions that influence the ultraviolet absorption characteristics. The linear geometry and electronic structure of the isocyanate group create opportunities for charge transfer transitions that may appear in the longer wavelength ultraviolet region.

Solvent effects significantly influence the ultraviolet-visible absorption characteristics of this compound, as the polar isocyanate group and the aromatic benzofuran system respond differently to various solvent environments. Polar solvents may stabilize excited states differently than nonpolar solvents, leading to shifts in absorption maxima and changes in extinction coefficients. The benzofuran oxygen atom may also participate in hydrogen bonding interactions with protic solvents, further influencing the electronic absorption characteristics.

The overall ultraviolet-visible absorption profile serves as a useful analytical tool for concentration determination and purity assessment of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate in solution. The characteristic absorption patterns enable quantitative analysis using Beer-Lambert law relationships and provide qualitative identification capabilities when combined with other spectroscopic techniques. The photosensitivity indicated by amber glass storage requirements suggests that the compound may undergo photochemical reactions under ultraviolet irradiation, making careful handling essential during spectroscopic analysis.

Properties

IUPAC Name |

7-isocyanato-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)6-8-4-3-5-9(12-7-13)10(8)14-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJCJMYVKXVWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594474 | |

| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87254-55-5 | |

| Record name | 7-Isocyanato-2,2-dimethyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate typically involves the reaction of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction conditions usually include low temperatures to prevent decomposition of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Solvents: Dichloromethane, toluene, and other non-polar solvents are commonly used.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Heterocyclic Compounds: Formed from cycloaddition reactions.

Scientific Research Applications

Organic Synthesis

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Nucleophilic Substitution: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

- Cycloaddition Reactions: It can also undergo cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

Materials Science

In materials science, this compound is utilized in the preparation of polymers and resins that exhibit specific properties. Its ability to form cross-linked structures through reactions with polyols or amines makes it valuable for creating durable materials used in coatings and adhesives .

Pharmaceutical Research

The compound has garnered interest in pharmaceutical research due to its potential biological activities. Studies have demonstrated that it interacts with various biological molecules, influencing cellular functions such as signaling pathways and gene expression. For instance:

- Enzyme Interactions: It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances.

- Therapeutic Potential: Research into derivatives of this compound has indicated potential applications in developing new drugs targeting various diseases .

Case Study 1: Interaction with Biological Molecules

A study investigated the biochemical properties of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate, focusing on its interaction with cytochrome P450 enzymes. The results indicated that this compound could inhibit certain enzymatic activities, suggesting a potential role as a therapeutic agent in drug metabolism modulation .

Case Study 2: Synthesis of Carbamate Derivatives

Another research project explored the synthesis of N-ethylcarbamate derivatives from this isocyanate. The study reported an efficient method for producing these derivatives with significant yields (up to 85%) through controlled reactions under mild conditions. This highlights its utility in generating biologically relevant compounds .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate)

- Structure : Methylcarbamate substituent at the 7-position.

- Properties : High toxicity (LC₅₀ = 260 µg/mL against Meloidogyne exigua), broad-spectrum insecticidal and nematicidal activity .

- Applications : Used globally in agriculture since the 1960s; inhibits acetylcholinesterase in pests .

- Stability: Hydrolyzes to 2,3-dihydro-2,2-dimethyl-7-benzofuranol (carbofuran phenol) under environmental conditions, contributing to ecological persistence .

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl N-ethylcarbamate

Table 1: Comparison of Carbamate Derivatives

Carbonate Byproducts

Bis(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl) Carbonate

- Structure : Two benzofuran moieties linked by a carbonate group.

- Origin : Byproduct during carbofuran derivatization .

- Crystallography : Orthorhombic crystal system (space group Pna2₁), with three independent molecules showing dihedral angles of 29.7–40.6° between benzofuran rings .

- Relevance : Illustrates the synthetic challenges in controlling selectivity during carbamate production .

Sulfenamoyl and Sulfonamide Derivatives

Benfuracarb

3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)propane-1-sulfonamide

- Structure : Sulfonamide group with a methoxyethyl chain.

Table 2: Sulfur-Containing Derivatives

Reactivity and Hazard Profile

- 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl Isocyanate : The isocyanate group’s high reactivity poses handling challenges, requiring controlled conditions to prevent unintended polymerization or hydrolysis .

- Carbamates: More stable under ambient conditions but hydrolyze enzymatically or in acidic/basic environments to release toxic phenol derivatives .

Biological Activity

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate is an organic compound characterized by its unique benzofuran structure and isocyanate functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemical research, due to its potential biological activities and interactions with biological macromolecules.

- Molecular Formula : C₁₁H₁₁N₁O₂

- Molecular Weight : 189.21 g/mol

- Density : 1.14 g/cm³

- Boiling Point : Approximately 283.3 °C

Synthesis

The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with phosgene or a phosgene equivalent under controlled conditions. The process is conducted in an inert atmosphere using solvents such as dichloromethane or toluene at low temperatures to prevent decomposition of the isocyanate group.

Interaction with Biological Macromolecules

Research indicates that 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate interacts significantly with various enzymes and proteins:

- Cytochrome P450 Enzymes : This compound has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions may lead to enzyme inhibition or activation through the formation of covalent bonds.

- MAPK/ERK Signaling Pathway : It influences cellular functions by modulating the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation.

Cellular Effects

The compound exhibits diverse effects on cellular functions:

- Modulation of gene expression.

- Alteration of cellular metabolism.

These effects highlight its potential as a therapeutic agent in various biological contexts.

Inhibition Studies

A study conducted on the inhibitory effects of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate demonstrated its ability to inhibit specific enzyme activities associated with cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating significant potency against target enzymes involved in tumor growth .

Comparative Analysis

The following table summarizes the biological activities of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate compared to structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Unique Features |

|---|---|---|---|

| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate | Enzyme inhibition | Low micromolar | Benzofuran core with isocyanate |

| Phenyl isocyanate | Moderate enzyme inhibition | High micromolar | Simple aromatic structure |

| Benzyl isocyanate | Low enzyme inhibition | High micromolar | Benzyl group attached |

Applications in Research

The compound has several applications in scientific research:

- Organic Synthesis : Used as a building block for more complex organic molecules.

- Pharmaceutical Research : Investigated for potential therapeutic applications due to its biological activity.

- Materials Science : Employed in the preparation of polymers and resins.

Q & A

Q. How can the synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate be optimized for reproducibility in academic settings?

Methodological Answer: The synthesis typically involves cyclization of 2-methylallyloxyphenol at elevated temperatures (200–275°C) under nitrogen, followed by reaction with isocyanate precursors like methyl carbamate in the presence of triethylamine as a catalyst . Key optimization parameters include:

- Temperature control : Maintaining 275°C during cyclization ensures complete exothermic reaction and minimizes side products.

- Catalyst stoichiometry : Triethylamine (1.0–1.3 equivalents) enhances reaction efficiency by neutralizing acidic byproducts .

- Purification : Distillation under reduced pressure yields the pure compound (colorless syrup) .

Q. What analytical techniques are recommended for characterizing 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and dihydrobenzofuran ring integrity .

- Infrared Spectroscopy (IR) : The isocyanate group (NCO) shows a distinct peak at ~2250–2275 cm⁻¹ .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for derivatives like 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of isocyanate vapors, which can cause respiratory distress .

- Spill Management : Neutralize spills with dry chemical absorbents (e.g., vermiculite) and avoid water, as isocyanates react exothermically with moisture .

Advanced Research Questions

Q. How can computational methods guide the design of reactions involving this isocyanate?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search : Identifies energetically favorable intermediates in cyclization or carbamate formation .

- Solvent Optimization : COMSOL Multiphysics simulations model solvent effects (e.g., acetone vs. THF) on reaction kinetics .

- AI Integration : Machine learning algorithms analyze historical data to recommend optimal catalyst ratios or temperatures .

Q. What mechanistic insights explain contradictions in yield data for derivatives like 7-hydroxybenzofuran intermediates?

Methodological Answer: Yield discrepancies often arise from:

- Side Reactions : Competing dimerization of intermediates at temperatures >250°C .

- Catalyst Deactivation : Triethylamine may form salts with acidic byproducts, reducing efficacy over time .

- Analytical Interference : Impurities (e.g., unreacted catechol) can skew HPLC or GC-MS results .

Resolution : Use in-situ monitoring (e.g., FTIR) to track reaction progress and adjust conditions dynamically .

Q. How can [3,3]-sigmatropic rearrangements be applied to synthesize complex natural products from this isocyanate?

Methodological Answer: The dihydrobenzofuran core serves as a scaffold for cascade reactions:

- Example : Coupling with 3-methylbenzofuran-2-yl phenol derivatives via Pd-catalyzed cycloisomerization generates flavanoids .

- Key Steps :

Q. What strategies mitigate data reproducibility challenges in scaled-up syntheses?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time Raman spectroscopy to monitor reaction homogeneity .

- DoE (Design of Experiments) : Factorial designs test interactions between variables (e.g., temperature, catalyst loading) to identify critical parameters .

- Batch vs. Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing variability in exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.